
3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione
Übersicht
Beschreibung
3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, also known as RS 246204, is a chemical compound with the molecular formula C16H13N5O2S . It has a molecular weight of 339.37 . This compound is a novel small molecule R-spondin-1 substitute, promoting the initial formation and growth of enteroids in the medium without R-spondin.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, such as its melting point, boiling point, and density, are not provided in the search results. Its molecular formula is C16H13N5O2S and it has a molecular weight of 339.37 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth and proliferation of cancer cells.
Antioxidant Properties
Quinoline compounds have been shown to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.
Anti-Inflammatory Effects
Quinoline derivatives have demonstrated anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, inhibiting its growth and reproduction.
Anti-SARS-CoV-2 Activity
Research has suggested that quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 . This could potentially lead to new treatments for this disease.
Antituberculosis Activity
Quinoline compounds have shown activity against Mycobacterium tuberculosis . They could potentially be used in the development of new antituberculosis drugs.
Antimicrobial Activity
Quinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activities . They could potentially be used in the treatment of various bacterial and fungal infections.
Cardiovascular Applications
Quinoline compounds have shown potential in cardiovascular applications . They could potentially be used in the treatment of various heart and blood vessel diseases.
Zukünftige Richtungen
A paper titled “Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5” suggests that compounds based on the scaffold of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione, which is similar to 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, could be potent inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5 . This indicates potential future directions for the development of more potent sirtuin inhibitors.
Eigenschaften
IUPAC Name |
3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHSGFUUWVRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




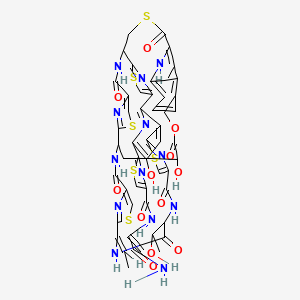
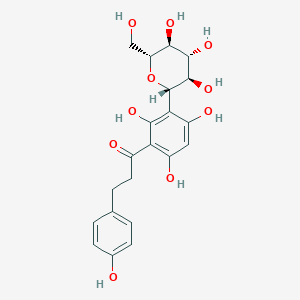
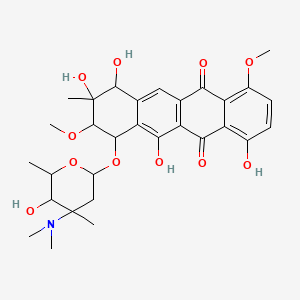



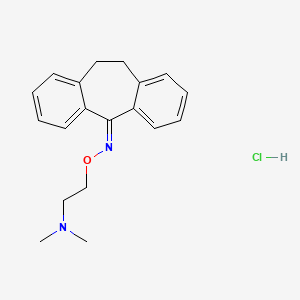

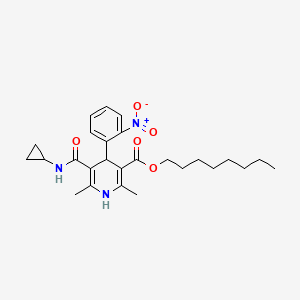
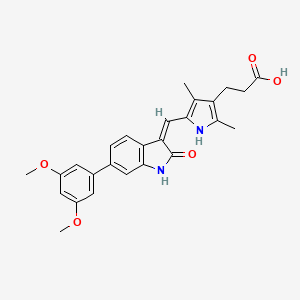

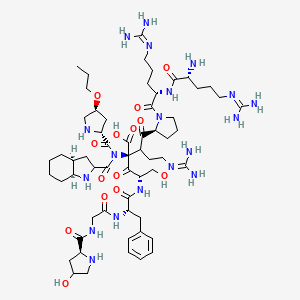
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)